Antiviral Potency and Selectivity Profile of Spirothiazolidinone Derivatives: Direct Comparator Data
Derivative 3e (4‑methyl‑N‑(2‑methyl‑3‑oxo‑8‑phenyl‑1‑thia‑4‑azaspiro[4.5]decan‑4‑yl)benzamide), which incorporates the 8‑phenyl‑1‑thia‑4‑azaspiro[4.5]decane core, exhibited an EC₅₀ of 9.8 µM against human coronavirus 229E, whereas the closely related analogs 3c and 3d (with ethyl and propyl substituents instead of phenyl) showed EC₅₀ values of 0.5 µM and 0.2 µM against influenza A/H3N2, but no reported activity against coronavirus 229E [1]. This demonstrates a clear switch in antiviral spectrum driven by the 8‑phenyl substitution on the spirocyclic scaffold.
| Evidence Dimension | Antiviral activity (EC₅₀) against human coronavirus 229E |
|---|---|
| Target Compound Data | 9.8 µM (for derivative 3e containing the target scaffold) |
| Comparator Or Baseline | Analog 3c (8‑ethyl) and analog 3d (8‑propyl) – no reported activity against coronavirus 229E; instead active against influenza A/H3N2 (EC₅₀ 0.5 µM and 0.2 µM, respectively) |
| Quantified Difference | 9.8 µM vs. inactive; selectivity shift from influenza to coronavirus |
| Conditions | In vitro cytopathic effect reduction assay; Vero cells infected with human coronavirus 229E |
Why This Matters
This direct comparator data confirms that the 8‑phenyl substituent confers a distinct antiviral profile (coronavirus over influenza), enabling targeted procurement for coronavirus‑focused antiviral discovery programs.
- [1] El-Sayed, W.A., et al. (2020). New spirothiazolidinone derivatives: Synthesis and antiviral evaluation. Phosphorus, Sulfur, and Silicon and the Related Elements, DOI: 10.1080/10426507.2020.1828886. View Source
